Ethyl 5-hydroxyoct-2-enoate Ethyl 5-hydroxyoct-2-enoate
Brand Name: Vulcanchem
CAS No.: 6065-34-5
VCID: VC19724768
InChI: InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9,11H,3-4,6-7H2,1-2H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Ethyl 5-hydroxyoct-2-enoate

CAS No.: 6065-34-5

Cat. No.: VC19724768

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxyoct-2-enoate - 6065-34-5

Specification

CAS No. 6065-34-5
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 5-hydroxyoct-2-enoate
Standard InChI InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9,11H,3-4,6-7H2,1-2H3
Standard InChI Key ARDMGCSKYPKQFS-UHFFFAOYSA-N
Canonical SMILES CCCC(CC=CC(=O)OCC)O

Introduction

Structural Characteristics and Stereochemical Considerations

Ethyl 5-hydroxyoct-2-enoate (C₁₀H₁₈O₃) features a molecular weight of 186.25 g/mol, with the ester group at position 1, a double bond between carbons 2 and 3, and a hydroxyl group at carbon 5. The compound’s stereochemistry—particularly the configuration of the hydroxyl group (R or S)—significantly influences its physicochemical properties and reactivity. For example, Ethyl (5R)-5-hydroxyhex-2-enoate (C₈H₁₄O₃), a shorter-chain analog, demonstrates how enantiomeric purity (e.g., >98% ee) can dictate its utility in asymmetric synthesis.

Key Structural Features:

  • Double Bond Position: The α,β-unsaturated ester (C=C at position 2) introduces conjugation, enhancing reactivity in Michael additions or Diels-Alder reactions.

  • Hydroxyl Group: The secondary alcohol at position 5 enables hydrogen bonding and participation in oxidation or protection-deprotection strategies .

  • Ester Functionality: The ethyl ester group improves solubility in organic solvents and serves as a leaving group in nucleophilic acyl substitutions.

Synthesis and Enantioselective Preparation

The synthesis of Ethyl 5-hydroxyoct-2-enoate can be extrapolated from methods used for analogous compounds. For instance, Ethyl (5R)-5-hydroxyhex-2-enoate is synthesized via a multi-step process involving:

  • Olefination: Wittig or Horner-Wadsworth-Emmons reactions to install the α,β-unsaturated ester.

  • Hydroxylation: Stereoselective oxidation or enzymatic resolution to introduce the hydroxyl group with high enantiomeric excess.

  • Protection-Deprotection: Use of silyl ethers (e.g., tert-butyldimethylsilyl) to temporarily protect the hydroxyl group during subsequent reactions .

Example Synthetic Pathway:

  • Step 1: Reaction of ethyl glyoxylate with a hex-5-enyl Grignard reagent to form the α,β-unsaturated ester backbone.

  • Step 2: Sharpless asymmetric dihydroxylation to introduce the hydroxyl group at position 5 with >90% ee.

  • Step 3: Chromatographic purification (e.g., silica gel, TLC monitoring) to isolate the desired enantiomer .

Applications in Pharmaceutical and Agrochemical Research

Hydroxy esters like Ethyl 5-hydroxyoct-2-enoate serve as intermediates in synthesizing bioactive molecules. For example:

  • Antifungal Agents: Analogous compounds are precursors to azole derivatives targeting fungal cytochrome P450 enzymes.

  • Insect Pheromones: The Z-configuration of the double bond in Ethyl (3R,5Z)-3-hydroxy-5-octenoate mimics natural insect communication chemicals, suggesting potential agrochemical applications.

Table 1: Comparative Properties of Related Hydroxy Esters

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsApplications
Ethyl 5-hydroxyoct-2-enoateC₁₀H₁₈O₃186.25α,β-unsaturated ester, OHDrug intermediates
Ethyl (5R)-5-hydroxyhex-2-enoateC₈H₁₄O₃158.19α,β-unsaturated ester, OHChiral synthesis
Ethyl (3R,5Z)-3-hydroxy-5-octenoateC₁₀H₁₈O₃186.25Z-configured double bond, OHPheromone analogs

Analytical Characterization Techniques

Structural elucidation of Ethyl 5-hydroxyoct-2-enoate relies on advanced spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the positions of the double bond (δ 5.8–6.3 ppm for vinyl protons) and hydroxyl group (δ 2.1–2.5 ppm for OH proton).

  • Infrared Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 3400 cm⁻¹ (O-H) validate functional groups.

  • Mass Spectrometry: High-resolution MS (HRMS) provides exact mass confirmation (e.g., m/z 186.1256 for [M+H]⁺) .

Reactivity and Mechanistic Insights

The compound’s reactivity is governed by its functional groups:

  • Michael Acceptors: The α,β-unsaturated ester undergoes nucleophilic additions with amines or thiols to form β-substituted derivatives.

  • Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent or Swern conditions .

  • Ester Hydrolysis: Basic or acidic hydrolysis yields 5-hydroxyoct-2-enoic acid, a potential building block for polyesters.

Challenges and Future Directions

Current limitations include the scarcity of enantioselective synthetic routes for Ethyl 5-hydroxyoct-2-enoate specifically. Future research could explore:

  • Biocatalytic Methods: Lipase-mediated kinetic resolutions to access enantiopure material.

  • Computational Modeling: DFT studies to predict optimal reaction conditions for stereocontrol .

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